Losartan carboxylic acid
Overview
Description
Losartan carboxylic acid is a physiologically active metabolite of losartan, produced by cytochrome P450 isoforms in the liver . It is a potent AT1 antagonist, producing a depressor response and vasodilation .
Synthesis Analysis
Losartan is metabolized to an aldehyde intermediate, E-3179, which is further metabolized to a carboxylic acid, E-3174, by cytochrome P450s like CYP2C9 . A method for assay of Losartan, its active metabolite E-3174, and Glibenclamide in human serum and urine by HPLC-MS/MS has been developed .Molecular Structure Analysis
The molecular structure of Losartan carboxylic acid has been determined by NMR spectroscopy and computational analysis . The chemical structure can be found in various databases .Chemical Reactions Analysis
Losartan is metabolized in vivo in rats, monkeys, and humans to a carboxylic acid derivative E3174 that is pharmacologically more active than the parent compound . The prediction of metabolite and parent drug area under the time-concentration curve ratio (AUCm/AUCp) and their PK profiles in humans using in vitro data when active transport processes are involved in disposition has been studied .Physical And Chemical Properties Analysis
Losartan carboxylic acid has a molecular formula of C22H21ClN6O2 and a molecular weight of 436.89 g/mol . More detailed physical and chemical properties can be found in various databases .Scientific Research Applications
1. Bioanalytical Methods Development Losartan and its metabolite, Losartan carboxylic acid (LCA), have been the focus of various studies to develop sensitive and selective methods for their determination in human plasma. Sharma et al. (2010) developed an LC-MS/MS method using ammonium formate and methanol for this purpose, highlighting LCA's significance in pharmacokinetic studies (Sharma et al., 2010). Similarly, Hussein (2014) developed a new HPLC method with fluorescence detection for quantifying both Losartan and LCA in human plasma, again emphasizing their importance in pharmacokinetics (Hussein, 2014).
2. Electrochemical Degradation Studies In environmental research, Salazar et al. (2016) studied the electrochemical degradation of Losartan, an emerging pharmaceutical pollutant, using a boron-doped diamond electrode. This study indirectly involves LCA as it is the primary active metabolite of Losartan, thus playing a role in understanding its environmental impact (Salazar et al., 2016).
3. Pharmacokinetic and Metabolic Studies Losartan and LCA's pharmacokinetics have been extensively studied to understand their behavior in different ethnic populations and in relation to specific genetic polymorphisms. Yang et al. (2012) investigated the pharmacokinetics of both compounds in various Chinese ethnicities, while Dorado et al. (2012) developed an HPLC method for determining the urinary metabolic ratio of Losartan and LCA for CYP2C9 phenotyping in humans (Yang et al., 2012); (Dorado et al., 2012).
4. Pharmacogenetic Research The pharmacogenetics of Losartan metabolism, involving LCA, has been explored to improve dosing regimens, especially in specific patient populations like those with Marfan syndrome. Falvella et al. (2016) conducted a pharmacogenetic study to evaluate the distribution of certain CYP alleles and their effect on Losartan tolerance in pediatric Marfan patients, providing insights into personalized medicine approaches (Falvella et al., 2016)
5. Method Development for Therapeutic Monitoring Various studies have developed methods to quantify Losartan and LCA in biological matrices, which are crucial for therapeutic drug monitoring. Prasaja et al. (2009) developed an LC-MS/MS method for this purpose, demonstrating the relevance of these compounds in clinical pharmacology and therapeutics (Prasaja et al., 2009).
6. Drug Metabolism Studies Understanding the metabolism of Losartan to LCA has been a significant area of research, contributing to safer and more effective use of the drug. Studies have explored the role of various cytochrome P450 enzymes in this process, providing insights into drug-drug interactions and personalized medicine (Kobayashi et al., 2008); (Yasar U et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUXAIYYDDCIRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154474 | |
Record name | Losartan carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Losartan carboxylic acid | |
CAS RN |
124750-92-1 | |
Record name | Losartan carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124750-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Losartan carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124750921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Losartan carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EXP-3174 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD76OCH73X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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